molecular formula C18H30O3 B7770740 n-Tetradecenylsuccinic Anhydride CAS No. 76386-10-2

n-Tetradecenylsuccinic Anhydride

Cat. No.: B7770740
CAS No.: 76386-10-2
M. Wt: 294.4 g/mol
InChI Key: URVNZJUYUMEJFZ-YPKPFQOOSA-N
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Description

n-Tetradecenylsuccinic Anhydride is an organic compound with the molecular formula C18H30O3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a tetradecenyl group. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Tetradecenylsuccinic Anhydride can be synthesized through the reaction of succinic anhydride with tetradecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired anhydride.

Industrial Production Methods: In an industrial setting, tetradecenylsuccinic anhydride is produced using large-scale reactors where succinic anhydride and tetradecenyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity tetradecenylsuccinic anhydride .

Chemical Reactions Analysis

Types of Reactions: n-Tetradecenylsuccinic Anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tetradecenylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.

    Aminolysis: Amines such as methylamine or ethylamine, usually under mild heating.

Major Products Formed:

Scientific Research Applications

n-Tetradecenylsuccinic Anhydride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradecenylsuccinic anhydride involves its reactive anhydride group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Succinic Anhydride: A simpler anhydride without the tetradecenyl group.

    Octadecenylsuccinic Anhydride: Similar structure but with an octadecenyl group instead of tetradecenyl.

    Hexadecenylsuccinic Anhydride: Contains a hexadecenyl group.

Uniqueness: n-Tetradecenylsuccinic Anhydride is unique due to its specific tetradecenyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .

Properties

CAS No.

76386-10-2

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13-

InChI Key

URVNZJUYUMEJFZ-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Isomeric SMILES

CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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